molecular formula C8H9NO B1338014 5-Ethylpyridine-2-carbaldehyde CAS No. 21913-84-8

5-Ethylpyridine-2-carbaldehyde

Cat. No. B1338014
CAS RN: 21913-84-8
M. Wt: 135.16 g/mol
InChI Key: PPUYLXOFOVDYKU-UHFFFAOYSA-N
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Description

5-Ethylpyridine-2-carbaldehyde is a chemical compound with the molecular formula C8H9NO . It appears as a liquid and has a molecular weight of 135.2 . The compound is used in various scientific and industrial applications .


Molecular Structure Analysis

The molecular structure of 5-Ethylpyridine-2-carbaldehyde consists of a pyridine ring with an ethyl group at the 5-position and a carbaldehyde group at the 2-position . The InChI code for this compound is 1S/C8H9NO/c1-2-7-3-4-8(6-10)9-5-7/h3-6H,2H2,1H3 .


Physical And Chemical Properties Analysis

5-Ethylpyridine-2-carbaldehyde is a liquid at room temperature . It has a molecular weight of 135.17 .

Scientific Research Applications

Pharmacology

5-Ethylpyridine-2-carbaldehyde: is utilized in pharmacological research due to its potential as a precursor for bioactive ligands. These ligands can exhibit a range of bioactivities, including antibacterial, antiviral, and anticancer properties . The compound’s ability to form Schiff bases makes it particularly valuable in medicinal chemistry, where it can be used to synthesize new drugs with improved efficacy and reduced side effects.

Material Science

In material science, 5-Ethylpyridine-2-carbaldehyde serves as a building block for creating novel materials. Its liquid form and chemical stability under various conditions make it suitable for synthesizing polymers and co-polymers, which can be used in creating advanced materials for electronics, coatings, and adhesives .

Chemical Synthesis

This compound plays a crucial role in chemical synthesis, where it is used to develop new synthetic routes and methodologies. It’s particularly useful in the synthesis of pyridine derivatives, which are important in a wide range of chemical reactions and processes .

Biochemistry

5-Ethylpyridine-2-carbaldehyde: is significant in biochemistry for studying enzyme reactions and metabolic pathways. It can act as an inhibitor or a substrate mimic, helping to elucidate the mechanisms of enzymatic actions and their implications in various diseases .

Industrial Applications

Industrially, 5-Ethylpyridine-2-carbaldehyde is used in the formulation of dyes, fragrances, and other fine chemicals. Its structural properties allow for versatile reactivity, making it a valuable intermediate in the manufacture of a wide array of industrial products .

Environmental Applications

Environmental research utilizes 5-Ethylpyridine-2-carbaldehyde in the development of sensors and assays for detecting pollutants and toxins. Its reactive nature enables it to bind with specific environmental contaminants, aiding in monitoring and remediation efforts .

Mechanism of Action

The mechanism of action of 5-Ethylpyridine-2-carbaldehyde is not specified in the retrieved sources . Its effects would depend on its specific application and context.

Future Directions

The future directions of 5-Ethylpyridine-2-carbaldehyde are not specified in the retrieved sources . Its potential applications and research directions would depend on ongoing scientific and industrial developments.

properties

IUPAC Name

5-ethylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-2-7-3-4-8(6-10)9-5-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUYLXOFOVDYKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40508934
Record name 5-Ethylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethylpyridine-2-carbaldehyde

CAS RN

21913-84-8
Record name 5-Ethylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In dichloromethane (25.0 ml), 5-ethyl-2-methyl-pyridine (2.31 g) was dissolved. The reaction solution was cooled to 0° C. and added with meta-chloroperbenzoic acid (4.43 g), followed by stirring at room temperature for 2.5 hours. The reaction solution was added with a 1 mol/l sodium hydroxide aqueous solution and then subjected to extraction with chloroform. Subsequently, the organic layer was washed with saturated saline solution and dried with anhydrous sodium sulfate. The drying agent was filtrated out and the solvent was then distilled off, followed by dissolving the resulting residue in dichloromethane (40.0 ml). The reaction solution was added with trifluoroacetic anhydride (5.6 ml) and subjected to thermal reflux for 3.5 hours. After the reaction solution had been cooled to room temperature, the solvent was distilled off. The residue obtained was dissolved in methanol (80.0 ml). After having been cooled to 0° C., the reaction solution was added with a 12.5% sodium methoxide/methanol solution and adjusted to pH 10, followed by stirring at room temperature for 16.5 hours. After the solvent had been distilled off, the residue was added with distilled water and extracted with chloroform. The organic layer was washed with saturated saline solution and dried with anhydrous sodium sulfate. The drying agent was filtrated out and the solvent was then distilled off, followed by dissolving the resulting residue in chloroform (50.0 ml). The reaction solution was added with manganese dioxide (chemically processed product) (7.44 g) and then stirred at room temperature for 18 hours. The reaction solution was filtrated through Celite. The solvent in the filtrate was distilled off and the residue obtained was then purified through silica gel column chromatography (chloroform/ethyl acetate), thereby obtaining the subject compound (515.6 mg) as a yellow oily substance.
Quantity
4.43 g
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sodium methoxide methanol
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2.31 g
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25 mL
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80 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

In dichloromethane (25.0 ml), 5-ethyl-2-methyl-pyridine (manufactured by Tokyo Kasei Kogyo Co., Ltd.) (2.31 g) was dissolved. After having been cooled to 0° C., the reaction solution was added with m-chloroperbenzoic acid (4.43 g) and the whole was stirred at room temperature for 2.5 hours. The reaction solution was added with a 1 mol/l sodium hydroxide aqueous solution and then subjected to extraction with chloroform. Subsequently, the organic layer was washed with a saturated saline solution and dried with anhydrous sodium sulfate. The drying agent was filtrated out and the solvent was then distilled off. The resultant was dissolved in dichloromethane (40.0 ml). The reaction solution was added with trifluoroacetic anhydride (5.6 ml) and the whole was refluxed under heating for 3.5 hours. After the reaction solution was cooled to room temperature, the solvent was distilled off. The resultant was dissolved in methanol (80.0 ml). After having been cooled to 0° C., the reaction solution was added with a 12.5% sodium methoxide/methanol solution to adjust the reaction solution to pH 10, followed by stirring at room temperature for 16.5 hours. After the solvent was distilled off, the residue was added with distilled water and subjected to extraction with chloroform. The organic layer was washed with a saturated saline solution and dried with anhydrous sodium sulfate. The drying agent was filtrated out and the solvent was then distilled off. The resultant was dissolved in chloroform (50.0 ml). The reaction solution was added with manganese dioxide (chemically processed product) (7.44 g) and then stirred at room temperature for 18 hours. The reaction solution was filtrated through Celite. The solvent in the filtrate was distilled off and the resultant residue was then purified through silica gel column chromatography (chloroform/ethyl acetate), thereby obtaining the subject compound (515.6 mg) as a yellow oily substance.
Quantity
4.43 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
2.31 g
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25 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Ethylpyridine-2-carbaldehyde
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Reactant of Route 6
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